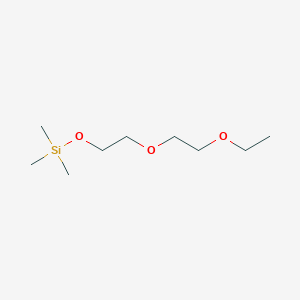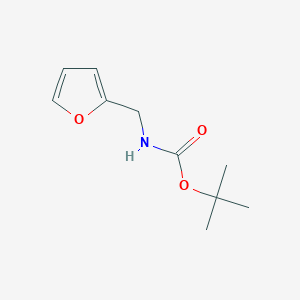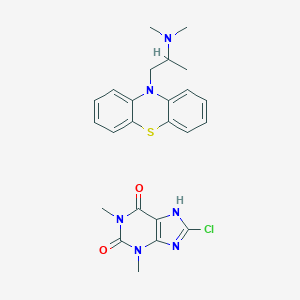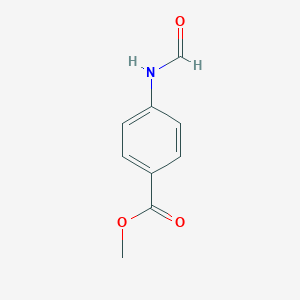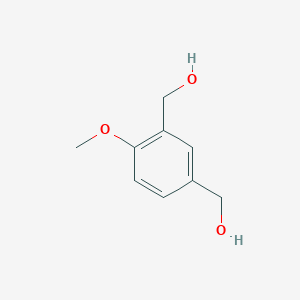
4-Hydroxy-3-methoxy-5-nitrobenzoic acid
概要
説明
4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been synthesized and evaluated for various biological activities and chemical properties. These compounds include a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes, which have been tested as inhibitors for catechol O-methyltransferase (COMT) , and a novel curcumin ester with a 4-hydroxy-3-methoxyphenyl group that has been synthesized and evaluated for anti-hepatic cancer activity .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes were synthesized for the purpose of evaluating their potential as COMT inhibitors . Another compound, 5-hydroxy-3-mercapto-4-methoxybenzoic acid, was synthesized as a potential affinity-labeling reagent for COMT . Additionally, a novel curcumin ester with a methoxyphenyl group was synthesized and characterized using spectroscopic methods and theoretical calculations .
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of related compounds have been performed using experimental techniques such as FT-IR, NMR, mass, and UV-visible spectroscopy, as well as theoretical calculations using density functional theory (DFT) . The influence of substituents on the molecular structure has been studied, such as the dihedral angles of substituent groups with respect to the phenyl moiety in 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For example, the influence of a nitro group on the rates of alkaline hydrolysis of ethyl nitrobenzoates has been studied, showing that electron-withdrawing groups can significantly affect reaction rates . The protection of hydroxyl functions using a 4-nitrobenzyl group and its selective removal has also been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. The electronic properties, such as frontier orbitals and band gap energies, have been calculated to understand the reactivity of the molecules . The strength and nature of weak intramolecular interactions have been studied using the Atoms in Molecules (AIM) approach . Additionally, the first hyperpolarizability values of synthesized compounds have been calculated to describe their nonlinear optical (NLO) properties . The antimicrobial and antioxidant activities of some novel triazolones with a methoxy and nitrobenzoxy group have also been evaluated .
科学的研究の応用
Plant Chlorosis Study
4-Hydroxy-3-methoxy-5-nitrobenzoic acid and its derivatives have been studied for their ability to induce chlorosis in plants. Research by Dimmock (1967) found that derivatives of this compound caused white and yellow areas in young plant tissues, indicating a significant impact on plant health and pigmentation. These findings are relevant for understanding plant physiology and pathology (Dimmock, 1967).
Metal Coordination Chemistry
In coordination chemistry, derivatives of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid have been used to form covalent complexes with metals like Co(II), Ni(II), and Zn(II). D'angelo et al. (2011) reported the synthesis of these complexes, highlighting their unique geometries and bonding features. This research aids in understanding metal-ligand interactions and designing new materials (D'angelo et al., 2011).
Chemical Synthesis and Modification
The compound has been a focal point in studies of chemical synthesis and modification. For instance, Tran et al. (2013) explored the O-alkylation of related phenolic compounds, revealing unexpected reactions and product formations. This research contributes to the field of organic synthesis and the development of new chemical processes (Tran et al., 2013).
Pharmaceutical Research
In pharmaceutical research, derivatives of this acid have been synthesized and evaluated for antimicrobial activity. Zvereva et al. (2005) investigated β-N-(Benzoyl)Hydrazides of related acids, showing potential for developing new antibacterial agents (Zvereva et al., 2005).
Flavor Molecule Encapsulation
The acid has been used in the food industry for encapsulating flavor molecules. Hong et al. (2008) demonstrated the successful intercalation of vanillic acid (a derivative) into layered double hydroxide, leading to controlled flavor release in food products (Hong et al., 2008).
Crystallography and Inhibition Studies
In crystallography and inhibition studies, specifically against the influenza virus neuraminidase protein, the acid's derivatives have been utilized. Jedrzejas et al. (1995) synthesized and analyzed the crystal structure of a related molecule, contributing to antiviral research (Jedrzejas et al., 1995).
Material Science
In material science, derivatives of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid have been used as dopants in polyaniline, influencing its properties. Amarnath and Palaniappan (2005) showed how these dopants affect the conductivity and other characteristics of polyaniline, important for developing advanced materials (Amarnath & Palaniappan, 2005).
作用機序
Mode of Action
For instance, nitro groups can participate in redox reactions, potentially leading to the formation of reactive nitrogen species .
Biochemical Pathways
The compound’s potential to form reactive nitrogen species suggests it could impact pathways related to oxidative stress .
Result of Action
Given the presence of a nitro group, the compound could potentially induce oxidative stress, which can have various effects at the molecular and cellular levels .
特性
IUPAC Name |
4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVAGWYAKIOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573686 | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
CAS RN |
15785-54-3 | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Hydroxy-3-methoxy-5-nitrobenzoic acid interact with its target protein, 5-carboxyvanillate decarboxylase?
A: While the provided abstracts don't detail the specific interactions, they consistently highlight 4-Hydroxy-3-methoxy-5-nitrobenzoic acid's presence in crystal structures of 5-carboxyvanillate decarboxylase from various bacterial species [, , , ]. This suggests the compound likely binds to the enzyme's active site. Further research analyzing the crystal structures is needed to elucidate the exact binding mode, interactions with specific amino acid residues, and whether it acts as a substrate, inhibitor, or has another role.
Q2: Why is 4-Hydroxy-3-methoxy-5-nitrobenzoic acid used in studying 5-carboxyvanillate decarboxylase?
A: The repeated use of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid in crystallography studies of 5-carboxyvanillate decarboxylase suggests it aids in obtaining high-quality protein crystals [, ]. Crystallization is often a bottleneck in structural biology, and finding suitable conditions can be challenging. This compound likely improves crystal formation, allowing researchers to determine the enzyme's three-dimensional structure and gain insights into its function.
Q3: What are the broader implications of understanding the structure and function of 5-carboxyvanillate decarboxylase?
A: 5-carboxyvanillate decarboxylase plays a role in bacterial metabolic pathways, specifically in the breakdown of aromatic compounds [, ]. Understanding its structure and function can provide insights into:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







